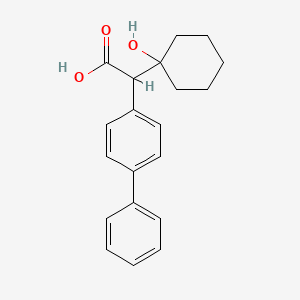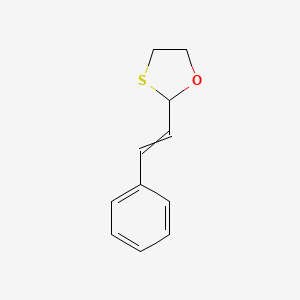
2-(2-Phenylethenyl)-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenyl)-1,3-oxathiolane is an organic compound that features a unique structure combining a phenylethenyl group with an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,3-oxathiolane typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with a carbonyl compound to produce the desired alkene. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylethenyl)-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylethenyl derivatives
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)-1,3-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethenyl)-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylethyl)chromone: Known for its biological activities, including cytotoxicity and enzyme inhibition.
2-(2-Phenylethyl)phenol: Exhibits antimicrobial properties.
2-(2-Phenylethyl)benzene: Used in the synthesis of various organic compounds
Uniqueness
2-(2-Phenylethenyl)-1,3-oxathiolane is unique due to its oxathiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
80563-94-6 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
2-(2-phenylethenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C11H12OS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2 |
Clave InChI |
QFCNKEIVVAVKOA-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(O1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


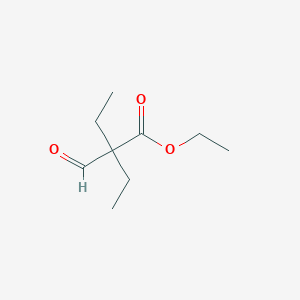
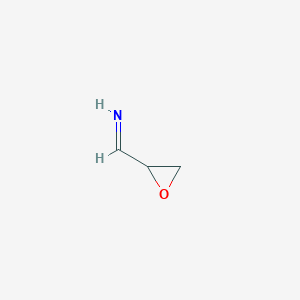
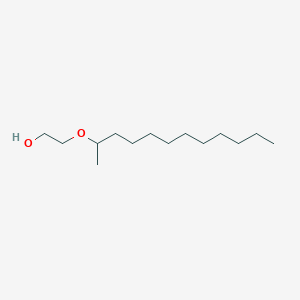
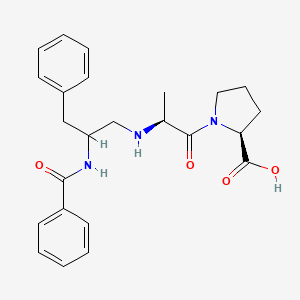
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
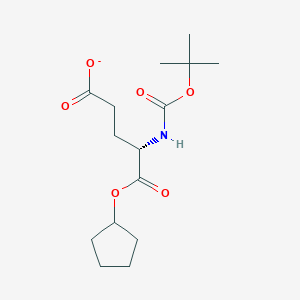
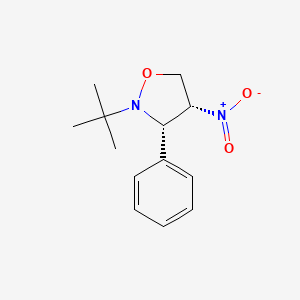
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)


![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)

![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
